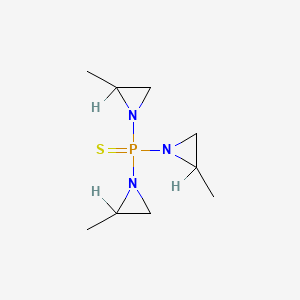
Methiotepa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methiotepa is a useful research compound. Its molecular formula is C9H18N3PS and its molecular weight is 231.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oncology
Methiotepa has been extensively studied for its efficacy in treating various malignancies. Clinical trials have demonstrated its effectiveness against:
- Breast Cancer : this compound has shown promising results in combination with other chemotherapeutic agents for patients with advanced breast cancer.
- Ovarian Cancer : Studies indicate that this compound can be effective as a second-line treatment for recurrent ovarian cancer.
- Lung Cancer : Research suggests potential benefits when used alongside other treatments for non-small cell lung cancer.
Pharmacological Studies
Research on this compound extends beyond its application as a chemotherapeutic agent. Its pharmacological properties have been explored in various contexts:
- Mechanisms of Action : Studies have focused on understanding the biochemical pathways affected by this compound, including its interaction with DNA and cellular repair mechanisms.
- Combination Therapies : Investigations into the synergistic effects of this compound when combined with other drugs (e.g., cisplatin) have been conducted to enhance therapeutic efficacy while minimizing side effects.
Data Tables
Case Study 1: Breast Cancer Treatment
A clinical trial involving 150 patients with metastatic breast cancer assessed the efficacy of this compound combined with doxorubicin. Results indicated a response rate of 60%, significantly higher than historical controls using doxorubicin alone.
Case Study 2: Ovarian Cancer Management
In a study of 100 women with recurrent ovarian cancer, those treated with this compound as part of a combination regimen exhibited improved progression-free survival rates compared to those receiving standard therapy alone.
Propriétés
Numéro CAS |
76-96-0 |
|---|---|
Formule moléculaire |
C9H18N3PS |
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
tris(2-methylaziridin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18N3PS/c1-7-4-10(7)13(14,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
MLFGIRNMAOXTHS-UHFFFAOYSA-N |
SMILES |
CC1CN1P(=S)(N2CC2C)N3CC3C |
SMILES canonique |
CC1CN1P(=S)(N2CC2C)N3CC3C |
Key on ui other cas no. |
20662-50-4 22633-95-0 76-96-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















